molecular formula C18H18F3NO2 B5589547 2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5589547
M. Wt: 337.3 g/mol
InChI Key: LVKMLZKVAOEDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H18F3NO2 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.12896330 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Genetic Differences

Research on compounds like paracetamol (acetaminophen), which shares a functional group similarity with acetamide derivatives, focuses on understanding metabolic pathways and genetic differences in metabolism. The metabolism of such compounds involves several pathways, including glucuronidation, sulfation, and deacetylation. Genetic differences in these metabolic pathways can affect an individual's susceptibility to toxicity and the efficacy of the compounds in therapeutic applications. This highlights the importance of pharmacogenetics in drug development and therapy customization (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact and Removal Techniques

The environmental presence of pharmaceutical compounds, including acetaminophen and its derivatives, has been studied for their impact on water bodies and the effectiveness of removal techniques. Adsorption methods using various materials have shown potential in removing these compounds from water, thereby mitigating their environmental impact. This research area explores the effectiveness of different adsorbents and the mechanisms behind their adsorption capacities, offering insights into environmental protection strategies (C. Igwegbe et al., 2021).

Analgesic Mechanisms and Effects

Studies on analgesic compounds, including acetaminophen, have delved into understanding their mechanisms of action and the potential for novel mechanisms. These investigations contribute to the broader knowledge of how certain acetamide derivatives can induce analgesia, highlighting the roles of various receptors in the brain and spinal cord in pain management. This research informs the development of new analgesics with improved efficacy and safety profiles (Nobuko Ohashi & T. Kohno, 2020).

Therapeutic Potential Beyond Analgesia

Exploration into the therapeutic uses of N-acetylcysteine (NAC), derived from acetamide, illustrates the compound's role in replenishing intracellular glutathione, an important antioxidant. This property of NAC, stemming from its metabolic conversion, has applications in treating conditions associated with oxidative stress and glutathione depletion. Such research underscores the versatility of acetamide derivatives in therapeutic applications beyond their primary uses (G. Rushworth & I. Megson, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, and optimizing its synthesis .

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-12(2)13-7-3-6-10-16(13)24-11-17(23)22-15-9-5-4-8-14(15)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKMLZKVAOEDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.